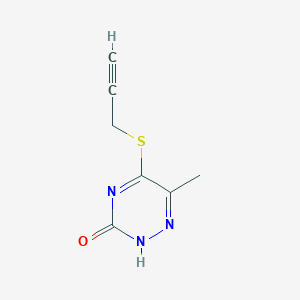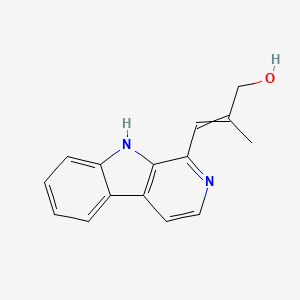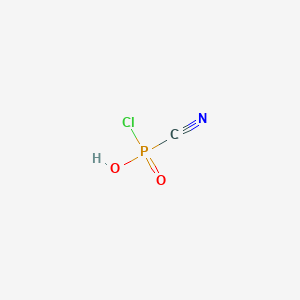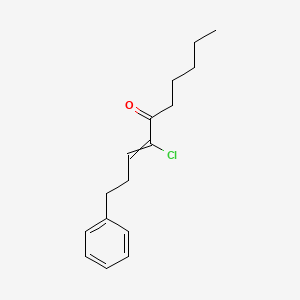![molecular formula C9H10ClN3O2 B12564212 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol CAS No. 193887-75-1](/img/structure/B12564212.png)
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 227.6479 daltons . This compound is characterized by the presence of an azido group, a chlorophenyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol typically involves the reaction of 4-azido-3-chlorobenzyl alcohol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparación Con Compuestos Similares
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol can be compared with other similar compounds such as:
2-[(4-Azido-3-fluorophenyl)methoxy]ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and applications.
2-[(4-Azido-3-bromophenyl)methoxy]ethan-1-ol:
2-[(4-Azido-3-methylphenyl)methoxy]ethan-1-ol: The presence of a methyl group instead of chlorine can alter its reactivity and suitability for different applications.
Propiedades
Número CAS |
193887-75-1 |
|---|---|
Fórmula molecular |
C9H10ClN3O2 |
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
2-[(4-azido-3-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-5-7(6-15-4-3-14)1-2-9(8)12-13-11/h1-2,5,14H,3-4,6H2 |
Clave InChI |
JEBJIBVPGROOLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COCCO)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)










![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)


